molecular formula C30H31FN2O3 B2979793 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-00-5

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2979793
CAS No.: 850907-00-5
M. Wt: 486.587
InChI Key: YKZPOGLISUGWEA-UHFFFAOYSA-N
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Description

The compound 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule characterized by a dihydroisoquinolinone core substituted with two pharmacologically relevant moieties:

  • A 2-(2-fluorobenzyl) group at position 2, introducing electron-withdrawing fluorine to enhance metabolic stability and binding affinity.

Structural determination of such compounds often employs X-ray crystallography or NMR, with refinement tools like SHELXL (part of the SHELX suite) being widely used for small-molecule analysis .

Properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O3/c31-27-11-5-4-9-24(27)20-33-18-15-25-26(30(33)35)10-6-12-28(25)36-21-29(34)32-16-13-23(14-17-32)19-22-7-2-1-3-8-22/h1-12,23H,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZPOGLISUGWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, identified by CAS number 1246054-40-9, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C25H32N2O4C_{25}H_{32}N_{2}O_{4} with a molecular weight of 424.5 g/mol. Its structure features a dihydroisoquinoline core, which is known for various biological activities including neuroprotective and anti-inflammatory effects.

PropertyValue
CAS Number1246054-40-9
Molecular FormulaC25H32N2O4
Molecular Weight424.5 g/mol

Research indicates that this compound may act on various biological pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair. The quantitative structure-activity relationship (QSAR) studies suggest that modifications in the benzyl group can significantly affect inhibitory potency against DHFR .
  • Steroid Receptor Modulation : The compound has been investigated for its potential as a CYP11A1 inhibitor, which is involved in steroidogenesis. This suggests possible applications in treating diseases related to steroid hormone imbalances .
  • Neuroprotective Effects : Dihydroisoquinoline derivatives are often studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Study on Inhibitory Effects

A study focusing on the derivative's inhibitory effects on DHFR demonstrated that structural modifications could enhance biological activity. The study provided a QSAR model indicating that specific substituents on the phenyl moiety significantly influence the compound's efficacy .

Therapeutic Applications

Research has also explored the use of similar compounds in treating androgen receptor-dependent conditions, highlighting the potential of this class of compounds in managing hormone-related disorders .

Summary of Biological Activities

The biological activities associated with this compound include:

  • Antineoplastic Potential : Inhibiting cancer cell proliferation through enzyme inhibition.
  • Neuroprotective Properties : Protecting neuronal cells from oxidative stress and apoptosis.
  • Hormonal Regulation : Modulating steroid hormone pathways, potentially aiding in conditions like prostate cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound share key motifs but differ in substituents, core scaffolds, or stereochemistry, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on the evidence provided:

Structural Analog with Bromine Substitution

Compound: 2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one (CAS: 850904-18-6)

Property Target Compound Bromine Analog
Molecular Formula C₃₁H₃₀FN₂O₃ (estimated) C₂₁H₂₁BrN₂O₃
Molecular Weight ~521.6 g/mol 445.3 g/mol
Substituents 2-Fluorobenzyl, 4-benzylpiperidine 4-Bromobenzyl, pyrrolidine
Key Differences Fluorine vs. bromine (smaller size, higher electronegativity); piperidine (6-membered) vs. pyrrolidine (5-membered) ring.
Implications Bromine increases molecular weight and hydrophobicity, potentially enhancing membrane permeability but reducing solubility. The pyrrolidine ring may confer distinct conformational preferences compared to piperidine.

Pyranone-Core Analog

Compound: 5-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one (CAS: 903355-45-3)

Property Target Compound Pyranone Analog
Core Structure Dihydroisoquinolinone Pyranone
Molecular Weight ~521.6 g/mol 472.6 g/mol
Key Differences Dihydroisoquinolinone (rigid, planar) vs. pyranone (less planar, oxygen-rich).
Implications The pyranone core may alter hydrogen-bonding capacity and electron distribution, potentially affecting target selectivity. Lower molecular weight of the analog could improve bioavailability.

Dihydroquinoline Derivative

Compound: 5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one (CAS: 1105245-12-2)

Property Target Compound Dihydroquinoline Analog
Core Structure Dihydroisoquinolinone Dihydroquinoline-pyrimidone
Substituents 2-Fluorobenzyl, piperidine 3-Methoxybenzyl, thioether
Key Differences Thioether linkage introduces susceptibility to oxidation; methoxy group enhances solubility.
Implications The thioether may reduce metabolic stability compared to the target’s ether linkage. Methoxy substitution could improve aqueous solubility but reduce CNS penetration.

Data Tables

Table 1. Physicochemical Properties of Target and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound C₃₁H₃₀FN₂O₃ ~521.6 Dihydroisoquinolinone 2-Fluorobenzyl, 4-benzylpiperidine
Bromine Analog C₂₁H₂₁BrN₂O₃ 445.3 Dihydroisoquinolinone 4-Bromobenzyl, pyrrolidine
Pyranone Analog C₂₉H₃₂N₂O₄ 472.6 Pyranone 4-Benzylpiperidine
Dihydroquinoline Analog C₂₄H₂₅N₃O₃S 435.5 Dihydroquinoline 3-Methoxybenzyl, thioether

Table 2. Functional Group Impact on Properties

Substituent/Feature Advantages Disadvantages
2-Fluorobenzyl Enhanced metabolic stability, binding Potential for off-target fluorophilic interactions
4-Benzylpiperidine Conformational flexibility, hydrophobic interactions Increased molecular weight, solubility challenges
Pyrrolidine Compact size for sterically restricted targets Reduced flexibility compared to piperidine
Thioether Potential for redox-mediated activity Metabolic instability due to oxidation

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